molecular formula C20H14BrNO4 B12010090 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione CAS No. 71205-38-4

6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione

Cat. No.: B12010090
CAS No.: 71205-38-4
M. Wt: 412.2 g/mol
InChI Key: QMEYRRLFSLHNJG-UHFFFAOYSA-N
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Description

6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione is a complex organic compound that belongs to the class of dibenzisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and ethoxycarbonyl derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also crucial to handle the potentially hazardous reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(methoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione
  • 6-Bromo-1-(ethoxycarbonyl)-3-ethyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione

Uniqueness

6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

71205-38-4

Molecular Formula

C20H14BrNO4

Molecular Weight

412.2 g/mol

IUPAC Name

ethyl 10-bromo-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate

InChI

InChI=1S/C20H14BrNO4/c1-3-26-20(25)17-14-10-6-4-5-7-11(10)18(23)15-12(21)8-9-13(16(14)15)22(2)19(17)24/h4-9H,3H2,1-2H3

InChI Key

QMEYRRLFSLHNJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)Br

Origin of Product

United States

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